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Compound of Interest

4-Bromo-2-methoxy-3-
Compound Name:
methylpyridine

Cat. No.: B595485

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Bromo-2-
methoxy-3-methylpyridine. Due to the limited availability of published experimental spectra
for this specific compound, this guide presents predicted data based on established
spectroscopic principles, alongside detailed, representative experimental protocols for the
acquisition of such data.

Molecular Structure

IUPAC Name: 4-Bromo-2-methoxy-3-methylpyridine CAS Number: 112197-12-3 Molecular
Formula: C7HsBrNO Molecular Weight: 202.05 g/mol

Data Presentation

The following tables summarize the predicted quantitative data for 4-Bromo-2-methoxy-3-
methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (Solvent: CDCIs)
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. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . L
Shift (6, ppm) Multiplicity Constant (J, Hz)
H-6 ~8.1-8.3 d ~5.0
H-5 ~7.0-7.2 d ~5.0
-OCHs ~3.9-4.1 S N/A
-CHs ~22-24 S N/A

Table 2: Predicted 13C NMR Spectral Data (Solvent: CDCIs)

Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-2 ~163 - 165
C-6 ~148 - 150
C-4 ~120 - 122
C-3 ~118 - 120
C-5 ~110 - 112
-OCHs ~53-55

-CHs ~15- 17

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
_ Aliphatic C-H Stretch (-OCHs, -
2980-2850 Medium
CHs)
C=C and C=N Stretching
~1600, ~1470 Strong o ]
(Pyridine Ring)
Asymmetric C-O-C Stretch
1250-1200 Strong
(Aryl Ether)
) Symmetric C-O-C Stretch (Aryl
1050-1000 Medium
Ether)
Below 800 Medium-Strong C-Br Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

mlz Predicted Identity Notes
Molecular ion peak, showing
201/203 [M]* characteristic 1:1 isotopic
pattern for Bromine (7°Br/8!Br).
186/188 [M-CHs]* Loss of a methyl group.
172/174 [M-OCHs]* Loss of a methoxy group.
122 [M-Br]* Loss of the bromine atom.
Subsequent loss of the
92 [M-Br-OCHs]* methoxy group after bromine

loss.

Experimental Protocols
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The following are detailed, representative protocols for the acquisition of spectroscopic data for
pyridine derivatives like 4-Bromo-2-methoxy-3-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to confirm the chemical structure.

Materials & Equipment:

4-Bromo-2-methoxy-3-methylpyridine sample

Deuterated chloroform (CDCIs) with 0.03% tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCls
in a clean, dry vial. Transfer the solution to an NMR tube.

e 1H NMR Acquisition:

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the H NMR spectrum using a standard pulse program. Typical parameters
include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2
seconds, and 16-32 scans.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction. Reference the spectrum to the TMS signal at 0.00 ppm.

e 13C NMR Acquisition:

o Use the same sample and lock/shim conditions.
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o Acquire the 13C NMR spectrum using a proton-decoupled pulse program. Typical
parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds,
and a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

o Process the data similarly to the *H spectrum and reference it to the CDClIs solvent peak at
77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials & Equipment:
e 4-Bromo-2-methoxy-3-methylpyridine sample

o Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR)
accessory.

Procedure:

e Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to
account for atmospheric CO2 and water vapor.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Acquire the IR spectrum over a range of 4000-400 cm~1 with a resolution of 4 cm~1, Co-add
16-32 scans to improve the signal-to-noise ratio.

o Data Processing: The software will automatically subtract the background spectrum. Perform
baseline correction if necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials & Equipment:
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e 4-Bromo-2-methoxy-3-methylpyridine sample

» High-purity volatile solvent (e.g., Dichloromethane or Methanol)
o Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile
solvent.

e GC-MS Method Setup:

o GC: Use a suitable capillary column (e.g., DB-5ms). Set the oven temperature program to
start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, and then ramp up at 10-20
°C/min to a final temperature of ~280 °C. Use helium as the carrier gas.

o MS: Set the ionization mode to Electron lonization (El) at 70 eV. Set the mass range to
scan from m/z 40 to 300.

« Injection and Acquisition: Inject 1 pL of the prepared sample solution into the GC-MS system.

o Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding
to the compound. Extract the mass spectrum for this peak and analyze the molecular ion and
fragment ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

 To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-2-methoxy-3-
methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595485#spectroscopic-data-for-4-bromo-2-methoxy-
3-methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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